6-(4-ethoxy-3-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from isatin or its derivatives . The synthetic route includes:
Condensation Reaction: Isatin is condensed with an appropriate amine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the indoloquinoxaline core.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This means the compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is responsible for its cytotoxic effects on cancer cells and its potential antiviral activity.
Comparison with Similar Compounds
6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: The parent compound without the ethoxy and methoxy substituents.
6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline: A derivative with a triazole group, known for its enhanced biological activity.
9-methoxyindolo[3,2-b]quinoxaline: Another derivative with a methoxy group at a different position, affecting its reactivity and biological properties.
The uniqueness of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[(4-ethoxy-3-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O2/c1-3-29-21-13-12-16(14-22(21)28-2)15-27-20-11-7-4-8-17(20)23-24(27)26-19-10-6-5-9-18(19)25-23/h4-14H,3,15H2,1-2H3 |
InChI Key |
NVPJFXZYRSUECF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)OC |
Origin of Product |
United States |
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